molecular formula C5H9ClO2 B1346975 3-Chloropropyl acetate CAS No. 628-09-1

3-Chloropropyl acetate

Cat. No.: B1346975
CAS No.: 628-09-1
M. Wt: 136.58 g/mol
InChI Key: KPOHQIPNNIMWRL-UHFFFAOYSA-N
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Safety and Hazards

3-Chloropropyl acetate is a combustible liquid . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

3-Chloropropyl acetate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. One notable interaction is with the enzyme acetylcholinesterase, where this compound acts as an inhibitor, preventing the breakdown of acetylcholine and thus affecting neurotransmission . Additionally, it can react with nucleophiles, leading to the formation of different biochemical compounds.

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involving acetylcholine. By inhibiting acetylcholinesterase, this compound can lead to an accumulation of acetylcholine, which in turn affects various cellular processes such as muscle contraction and neurotransmission . Furthermore, it can alter gene expression and cellular metabolism, leading to changes in cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of acetylcholinesterase, it prevents the enzyme from breaking down acetylcholine, leading to increased levels of this neurotransmitter . This binding interaction is crucial for its inhibitory action and subsequent physiological effects. Additionally, this compound can undergo hydrolysis to form 3-chloropropanol and acetic acid, which can further participate in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to strong bases or high temperatures . Over time, its inhibitory effects on acetylcholinesterase may diminish as the compound degrades. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it primarily acts as an acetylcholinesterase inhibitor, leading to increased acetylcholine levels and enhanced neurotransmission . At higher doses, it can cause toxic effects, including respiratory distress, muscle weakness, and convulsions. These adverse effects are due to the excessive accumulation of acetylcholine, which overstimulates the nervous system.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be hydrolyzed to form 3-chloropropanol and acetic acid, which are further metabolized by various enzymes . The compound can also participate in conjugation reactions, forming conjugates with glutathione or other biomolecules. These metabolic pathways are crucial for the detoxification and elimination of this compound from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, which facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high lipid content, such as the brain and adipose tissue, due to its lipophilic nature.

Subcellular Localization

This compound is primarily localized in the cytoplasm and cell membranes . Its activity and function are influenced by its subcellular localization. For instance, its inhibitory effect on acetylcholinesterase is most pronounced at the neuromuscular junctions and synapses, where acetylcholine is actively involved in neurotransmission. Additionally, post-translational modifications and targeting signals can direct this compound to specific cellular compartments, affecting its overall activity.

Chemical Reactions Analysis

3-Chloropropyl acetate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include potassium hydroxide for substitution reactions and water for hydrolysis . The major products formed from these reactions are trimethylene oxide and 3-chloropropanol .

Comparison with Similar Compounds

3-Chloropropyl acetate can be compared with other similar compounds such as:

This compound is unique due to its ability to undergo nucleophilic substitution to form trimethylene oxide, a reaction not commonly observed with other similar compounds .

Properties

IUPAC Name

3-chloropropyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-5(7)8-4-2-3-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOHQIPNNIMWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211879
Record name 1-Propanol, 3-chloro-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628-09-1
Record name 3-Chloropropyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 3-chloro-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 3-chloro-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-chloropropyl acetate in heterocyclic chemistry?

A: this compound serves as a valuable building block in organic synthesis, particularly for creating heterocyclic compounds. Research highlights its reaction with the potassium salt of 2-mercaptobenzimidazole, leading to the formation of a novel heterocyclic compound []. This reaction demonstrates the compound's potential in constructing diverse heterocyclic structures.

Q2: Can this compound derivatives be used for stereoselective synthesis?

A: Yes, derivatives like 3-chloro-1-arylpropan-1-ols, which can be synthesized from this compound, are valuable in producing single enantiomers of chiral molecules. Researchers have successfully used enzymes like lipase from Pseudomonas fluorescens and Candida rugosa to achieve enantioselective acylation and hydrolysis of these derivatives []. This method enables the production of both (S) and (R) enantiomers with high enantiomeric excess, showcasing the potential of this compound derivatives in chiral drug synthesis.

Q3: Is there information available about the spectroscopic properties of the heterocyclic compounds derived from this compound?

A: Yes, the research on heterocyclic compounds synthesized from this compound includes characterization data obtained through various spectroscopic techniques. Specifically, studies provide insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectral data for these novel compounds []. These data are crucial for confirming the structures of synthesized compounds and understanding their chemical properties.

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